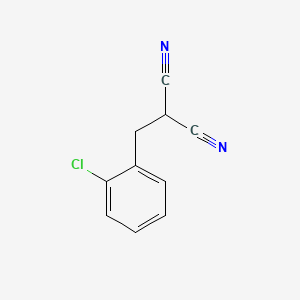
o-Chlorobenzylmalononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-Chlorobenzylmalononitrile: is a chemical compound with the formula C₁₀H₅ClN₂ . . This compound is a white crystalline powder at room temperature and has a pepper-like odor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: o-Chlorobenzylmalononitrile is synthesized through a condensation reaction between o-chlorobenzaldehyde and malononitrile in the presence of a base such as diethylamine . The reaction typically proceeds as follows:
o-chlorobenzaldehyde+malononitrilediethylaminethis compound
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is scaled up to meet demand. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures .
Analyse Des Réactions Chimiques
Types of Reactions: o-Chlorobenzylmalononitrile undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of mineral acids, the cyano group can be hydrolyzed to produce benzoic acid.
Oxidation: When heated to decomposition, it emits toxic fumes of nitrogen oxides and hydrogen cyanide.
Substitution: The compound can react with bases to produce hydrogen cyanide.
Common Reagents and Conditions:
Hydrolysis: Mineral acids such as hydrochloric acid.
Oxidation: High temperatures.
Substitution: Strong bases.
Major Products:
Hydrolysis: Benzoic acid.
Oxidation: Nitrogen oxides and hydrogen cyanide.
Substitution: Hydrogen cyanide.
Applications De Recherche Scientifique
Chemistry: o-Chlorobenzylmalononitrile is used in research to study the properties and reactions of cyanocarbons. It is also used as a precursor in the synthesis of other chemical compounds .
Biology and Medicine: In biological research, this compound is used to study the effects of tear gas on the human body. It helps in understanding the mechanisms of irritation and inflammation caused by tear gases .
Industry: The compound is primarily used in the production of CS gas for riot control. Its effectiveness as a lachrymatory agent makes it valuable for law enforcement and military applications .
Mécanisme D'action
o-Chlorobenzylmalononitrile exerts its effects by irritating the mucous membranes of the eyes, nose, mouth, and respiratory tract. Upon exposure, it causes a burning sensation and tearing of the eyes, leading to temporary blindness and difficulty breathing . The compound interacts with sensory neurons, triggering pain and inflammation pathways .
Comparaison Avec Des Composés Similaires
- 2-Chlorobenzalmalononitrile
- 2-(3-Chlorobenzylidene)malononitrile
- 5-Chloro-2-quinolinecarbonitrile
- 6-Chloro-2-quinolinecarbonitrile
- 7-Chloro-2-quinolinecarbonitrile
Uniqueness: o-Chlorobenzylmalononitrile is unique due to its high effectiveness as a lachrymatory agent. Compared to other similar compounds, it has a lower threshold for irritation, making it more potent in smaller quantities .
Propriétés
Numéro CAS |
40915-55-7 |
|---|---|
Formule moléculaire |
C10H7ClN2 |
Poids moléculaire |
190.63 g/mol |
Nom IUPAC |
2-[(2-chlorophenyl)methyl]propanedinitrile |
InChI |
InChI=1S/C10H7ClN2/c11-10-4-2-1-3-9(10)5-8(6-12)7-13/h1-4,8H,5H2 |
Clé InChI |
YETVIAIVJSRDFR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CC(C#N)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


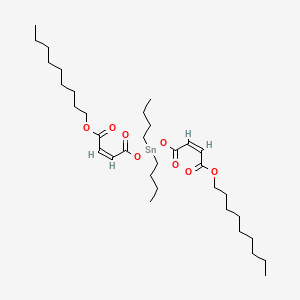
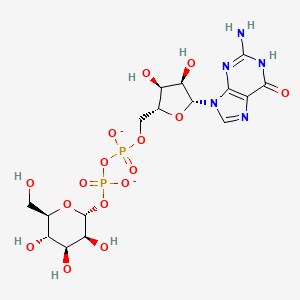

![8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B13740136.png)
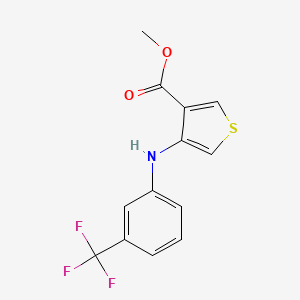
![(5-bromo-4-chloro-1H-indol-3-yl) [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B13740139.png)

![3-Methyl-4-[4-(1-methylethyl)phenyl]-3-buten-2-one](/img/structure/B13740158.png)

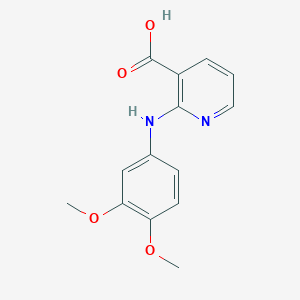
![N-[6-[[(7Z,11E,23Z)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B13740182.png)

![Methyl-(1-phenoxypropan-2-yl)-[2-(phenylcarbamoyloxy)ethyl]azaniumchloride](/img/structure/B13740188.png)
![1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2,5-dione](/img/structure/B13740190.png)
